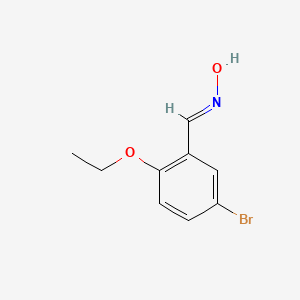
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a benzyloxy group and a dihydroquinoxalinium ion, making it a unique and interesting subject for chemical research.
Applications De Recherche Scientifique
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE typically involves the reaction of a benzyloxy-substituted benzene derivative with a quinoxaline precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dihydroquinoxalinium ion. Common solvents used in the synthesis include methanol, ethanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Mécanisme D'action
The mechanism of action of 4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: A simpler compound with similar structural features but lacking the quinoxaline moiety.
Quinoxaline: The parent compound of the quinoxaline family, without the benzyloxy substitution.
Benzylquinoxaline: A related compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is unique due to the presence of both the benzyloxy group and the dihydroquinoxalinium ion. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-oxido-1-phenylmethoxyquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-16(19)13-8-4-5-9-14(13)17(15)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEATRHYSZISDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5603922.png)

![2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID](/img/structure/B5603946.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)


